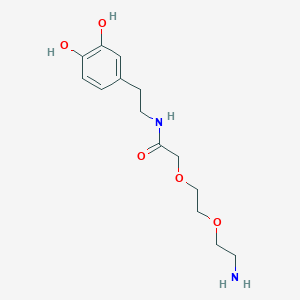
Dopamine-PEG-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dopamine-PEG-NH2 is a compound that combines dopamine, polyethylene glycol (PEG), and an amine group (NH2). Dopamine is a biologically active molecule known for its role as a neurotransmitter in the brain. Polyethylene glycol is a polymer that enhances the solubility and biocompatibility of compounds. The amine group provides a reactive site for further chemical modifications. This compound is widely used in various scientific fields due to its unique properties, including its ability to form stable conjugates and its biocompatibility .
準備方法
Synthetic Routes and Reaction Conditions: Dopamine-PEG-NH2 can be synthesized through a straightforward one-step procedure in an aqueous solution. The process involves the reaction of dopamine with amine-terminated polyethylene glycol (PEG-NH2) under mild conditions. The reaction typically occurs in a buffer solution at a slightly alkaline pH, which facilitates the polymerization of dopamine into polydopamine .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where dopamine and PEG-NH2 are mixed under controlled conditions. The reaction is monitored to ensure the complete conversion of reactants into the desired product. The resulting compound is then purified using techniques such as dialysis or chromatography to remove any unreacted starting materials and by-products .
化学反応の分析
Types of Reactions: Dopamine-PEG-NH2 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The oxidation of dopamine leads to the formation of dopamine quinone, which can further react to form polydopamine. The amine group in PEG-NH2 can participate in nucleophilic substitution reactions, allowing for the attachment of various functional groups .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out in aqueous solutions at room temperature or slightly elevated temperatures to ensure optimal reaction rates .
Major Products: The major products formed from the reactions of this compound include polydopamine-coated nanoparticles and various conjugates with functional groups attached to the amine group. These products are used in a wide range of applications, from drug delivery systems to biosensors .
科学的研究の応用
Dopamine-PEG-NH2 has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of complex molecules and materials. In biology, it serves as a tool for studying cellular processes and interactions. In medicine, this compound is used in drug delivery systems, where it enhances the solubility and stability of therapeutic agents. In industry, it is employed in the development of advanced materials and coatings .
作用機序
The mechanism of action of Dopamine-PEG-NH2 involves the polymerization of dopamine into polydopamine, which forms a stable coating on various surfaces. The polyethylene glycol component enhances the solubility and biocompatibility of the compound, while the amine group provides a reactive site for further modifications. The molecular targets and pathways involved in the action of this compound include interactions with cellular membranes and proteins, which facilitate its uptake and distribution within biological systems .
類似化合物との比較
Similar Compounds: Similar compounds to Dopamine-PEG-NH2 include other dopamine derivatives and PEGylated molecules. Examples include dopamine-PEG-COOH, where the amine group is replaced with a carboxyl group, and dopamine-PEG-OH, where the amine group is replaced with a hydroxyl group .
Uniqueness: this compound is unique due to its combination of dopamine, polyethylene glycol, and an amine group, which provides a versatile platform for various applications. The presence of the amine group allows for easy functionalization, making it suitable for a wide range of chemical modifications and applications. Additionally, the biocompatibility and solubility provided by the polyethylene glycol component make it an attractive choice for biomedical applications .
特性
分子式 |
C14H22N2O5 |
|---|---|
分子量 |
298.33 g/mol |
IUPAC名 |
2-[2-(2-aminoethoxy)ethoxy]-N-[2-(3,4-dihydroxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C14H22N2O5/c15-4-6-20-7-8-21-10-14(19)16-5-3-11-1-2-12(17)13(18)9-11/h1-2,9,17-18H,3-8,10,15H2,(H,16,19) |
InChIキー |
YWGZQBVWFARKFA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CCNC(=O)COCCOCCN)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


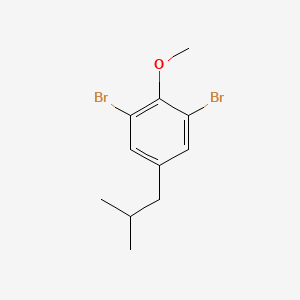
![4-((2-(2-(2-(2-(4-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carbonyl)-1H-1,2,3-triazol-1-yl)ethoxy)ethoxy)ethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione](/img/structure/B14016701.png)
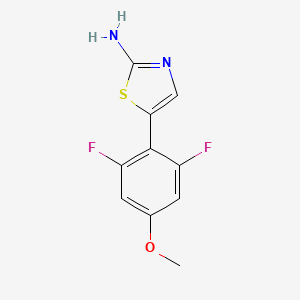
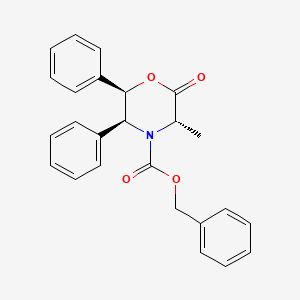
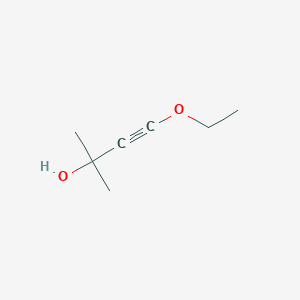
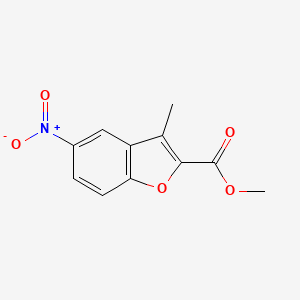
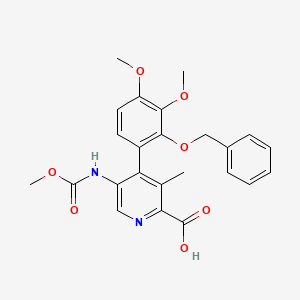

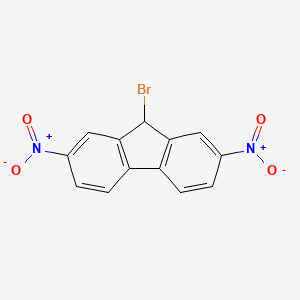
![2-amino-N-[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-4-methylpentanamide](/img/structure/B14016759.png)
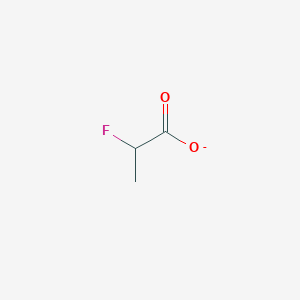
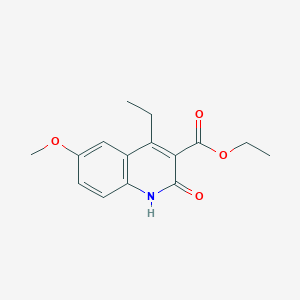
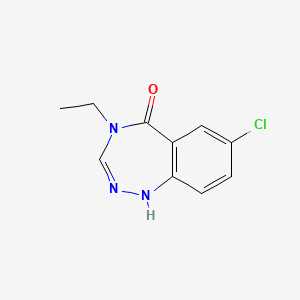
![Ethyl 8-bromoimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B14016791.png)
